LTD₄ Antagonist Potency Retention When Replacing Quinoline with 4‑Cyclobutylthiazole
In a medicinal chemistry program targeting oral LTD₄ antagonists, substitution of the quinoline heterocycle in lead compound LM‑1468 with a 4‑cyclobutylthiazole yielded compound 2c. This modification maintained in vitro LTD₄ antagonist activity while improving the pharmacokinetic profile relative to the quinoline parent [1].
| Evidence Dimension | LTD₄ antagonist activity and oral pharmacokinetics |
|---|---|
| Target Compound Data | Compound 2c (4‑cyclobutylthiazole analog) retained LTD₄ antagonist potency and exhibited an improved pharmacokinetic profile (detailed PK parameters not disclosed in the communication) |
| Comparator Or Baseline | Quinoline‑containing lead LM‑1468 (reference LTD₄ antagonist) |
| Quantified Difference | Reported as qualitatively superior in PK; quantitative head‑to‑head PK data not provided in the short communication (Eur. J. Med. Chem. 2000, 35, 645‑654). Nonetheless, the study established 4‑cyclobutylthiazole as a valid quinoline bioisostere. |
| Conditions | In vitro LTD₄ binding assay; in vivo guinea‑pig bronchoconstriction model after oral administration |
Why This Matters
Validates the 4‑cyclobutylthiazole scaffold as an effective quinoline replacement in asthma drug discovery, offering a non‑aromatic heterocycle with potentially better developability, which directly influences procurement decisions when building focused LTD₄ antagonist libraries.
- [1] Barret, R.; Berthelon, J.-J.; Brunet, M.; et al. Synthesis and pharmacological evaluation of new 4-[2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethyl]benzoic acids as LTD4-antagonists. Eur. J. Med. Chem. 2000, 35, 645–654. View Source
